![molecular formula C19H12F2N2O2S B2974797 1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-10-5](/img/structure/B2974797.png)
1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound “1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1D (1 H and 13 C) and 2D (HSQC and HMBC) NMR techniques .Chemical Reactions Analysis
The Dimroth rearrangement is a key chemical reaction involved in the synthesis of such compounds . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by numerous factors including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
Cancer Research: CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2): is a crucial protein involved in cell cycle regulation. Inhibitors targeting CDK2 can be effective in cancer treatment by selectively targeting tumor cells. Compounds with pyrimidine scaffolds, similar to the one , have been designed and synthesized as novel CDK2 inhibitors. These compounds have shown significant cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating their potential as cancer therapeutics .
Antiviral Drug Development
Pyrimidine derivatives are key structural fragments in antiviral agents. The synthesis of condensed pyrimidines, including thieno[3,2-d]pyrimidine derivatives, can be achieved through processes like the Dimroth rearrangement. These compounds are structurally analogous to known antiviral compounds and could serve as a basis for the development of new antiviral drugs, especially in the context of emerging viral diseases .
Apoptosis Induction in Cancer Cells
Some thiazolopyrimidine derivatives, which share a similar core structure with the compound , have been studied for their ability to induce apoptosis in cancer cells. These compounds have demonstrated excellent anticancer activity, leading to cell death by inhibiting CDK enzymes, which are essential for cell cycle progression .
Anti-inflammatory Applications
Imidazo and triazolopyrimidine derivatives have been explored for their potent anti-inflammatory action. These compounds have shown effectiveness in reducing carrageenan-induced edema in rat paws, suggesting that the compound could also be investigated for its anti-inflammatory properties .
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on this compound, it’s difficult to provide an accurate mode of action. Similar compounds often interact with their targets by forming covalent bonds or through intermolecular forces such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Without specific studies on this compound, it’s difficult to describe the exact molecular and cellular effects of its action. Compounds with similar structures have been found to exhibit a range of biological activities, as mentioned above .
Action environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the reaction medium can affect the rate of certain chemical reactions . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring in certain heterocyclic compounds .
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally advisable to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
Future Directions
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-13-7-6-12(15(21)10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)14-4-2-1-3-5-14/h1-10,16-17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCXZLLUWRUAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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